Cas no 1702901-09-4 (1,4-dimethyl-3-(3-methyloxan-4-yl)-1H-pyrazol-5-amine)

1,4-dimethyl-3-(3-methyloxan-4-yl)-1H-pyrazol-5-amine Chemical and Physical Properties
Names and Identifiers
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- 1,4-dimethyl-3-(3-methyloxan-4-yl)-1H-pyrazol-5-amine
- 1702901-09-4
- EN300-1147930
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- Inchi: 1S/C11H19N3O/c1-7-6-15-5-4-9(7)10-8(2)11(12)14(3)13-10/h7,9H,4-6,12H2,1-3H3
- InChI Key: OQWCRPXZTHRQAU-UHFFFAOYSA-N
- SMILES: O1CCC(C2C(C)=C(N)N(C)N=2)C(C)C1
Computed Properties
- Exact Mass: 209.152812238g/mol
- Monoisotopic Mass: 209.152812238g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 224
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 53.1Ų
1,4-dimethyl-3-(3-methyloxan-4-yl)-1H-pyrazol-5-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1147930-0.5g |
1,4-dimethyl-3-(3-methyloxan-4-yl)-1H-pyrazol-5-amine |
1702901-09-4 | 95% | 0.5g |
$1014.0 | 2023-10-25 | |
Enamine | EN300-1147930-10g |
1,4-dimethyl-3-(3-methyloxan-4-yl)-1H-pyrazol-5-amine |
1702901-09-4 | 95% | 10g |
$4545.0 | 2023-10-25 | |
Enamine | EN300-1147930-1g |
1,4-dimethyl-3-(3-methyloxan-4-yl)-1H-pyrazol-5-amine |
1702901-09-4 | 95% | 1g |
$1057.0 | 2023-10-25 | |
Enamine | EN300-1147930-0.1g |
1,4-dimethyl-3-(3-methyloxan-4-yl)-1H-pyrazol-5-amine |
1702901-09-4 | 95% | 0.1g |
$930.0 | 2023-10-25 | |
Enamine | EN300-1147930-0.25g |
1,4-dimethyl-3-(3-methyloxan-4-yl)-1H-pyrazol-5-amine |
1702901-09-4 | 95% | 0.25g |
$972.0 | 2023-10-25 | |
Enamine | EN300-1147930-1.0g |
1,4-dimethyl-3-(3-methyloxan-4-yl)-1H-pyrazol-5-amine |
1702901-09-4 | 1g |
$0.0 | 2023-06-09 | ||
Enamine | EN300-1147930-0.05g |
1,4-dimethyl-3-(3-methyloxan-4-yl)-1H-pyrazol-5-amine |
1702901-09-4 | 95% | 0.05g |
$888.0 | 2023-10-25 | |
Enamine | EN300-1147930-2.5g |
1,4-dimethyl-3-(3-methyloxan-4-yl)-1H-pyrazol-5-amine |
1702901-09-4 | 95% | 2.5g |
$2071.0 | 2023-10-25 | |
Enamine | EN300-1147930-5g |
1,4-dimethyl-3-(3-methyloxan-4-yl)-1H-pyrazol-5-amine |
1702901-09-4 | 95% | 5g |
$3065.0 | 2023-10-25 |
1,4-dimethyl-3-(3-methyloxan-4-yl)-1H-pyrazol-5-amine Related Literature
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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2. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
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Gudrun Scholz,Carsten Prinz,Erhard Kemnitz Dalton Trans., 2019,48, 6513-6521
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4. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
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Michael K McMullen,Julie M Whitehouse,Gillian Shine,Peter A Whitton,Anthony Towell Food Funct., 2012,3, 931-940
Additional information on 1,4-dimethyl-3-(3-methyloxan-4-yl)-1H-pyrazol-5-amine
1,4-Dimethyl-3-(3-methyloxan-4-yl)-1H-pyrazol-5-amine: A Comprehensive Overview
1,4-Dimethyl-3-(3-methyloxan-4-yl)-1H-pyrazol-5-amine, also known by its CAS number CAS No. 1702901-09-4, is a compound of significant interest in the field of organic chemistry and materials science. This compound belongs to the class of pyrazoles, which are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. The structure of this compound is characterized by a pyrazole ring substituted with methyl groups at positions 1 and 4, and a 3-methyloxan-4-yl group at position 3. The presence of these substituents imparts unique electronic and steric properties to the molecule, making it a valuable candidate for various applications.
The synthesis of 1,4-dimethyl-3-(3-methyloxan-4-yl)-1H-pyrazol-5-amine typically involves multi-step reactions, often utilizing intermediates such as aldehydes or ketones. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing the overall cost and environmental impact. For instance, researchers have explored the use of transition metal catalysts to facilitate the formation of the pyrazole ring under mild conditions. These methods not only enhance the yield but also allow for better control over the stereochemistry of the product.
The structural features of this compound make it particularly suitable for applications in drug discovery and materials science. In drug discovery, pyrazoles are known for their ability to interact with various biological targets, such as enzymes and receptors. The methyl groups in this compound contribute to its lipophilicity, which is crucial for membrane permeability and bioavailability. Additionally, the oxane ring introduces rigidity into the molecule, potentially enhancing its binding affinity to target proteins.
Recent studies have highlighted the potential of 1,4-dimethyl-3-(3-methyloxan-4-yl)-1H-pyrazol-5-amine as a lead compound in the development of new pharmaceutical agents. For example, researchers have investigated its activity against several disease-related enzymes, including kinases and proteases. Preliminary results suggest that this compound exhibits promising inhibitory effects, warranting further exploration in preclinical models.
In materials science, this compound has been explored as a precursor for advanced materials such as coordination polymers and metal organic frameworks (MOFs). The nitrogen atoms in the pyrazole ring can act as coordinating sites, enabling the formation of robust networks with potential applications in gas storage and catalysis. Recent research has focused on optimizing the synthesis conditions to improve the crystallinity and stability of these materials.
The unique combination of electronic properties and structural versatility makes 1,4-dimethyl-3-(3-methyloxan-4-yl)-1H-pyrazol-5-amine) a valuable compound for both academic research and industrial applications. As ongoing studies continue to uncover its full potential, this compound is expected to play an increasingly important role in advancing various fields of science and technology.
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